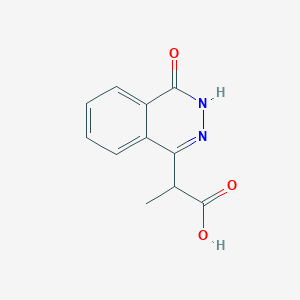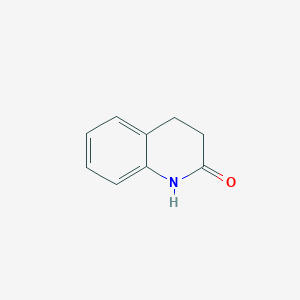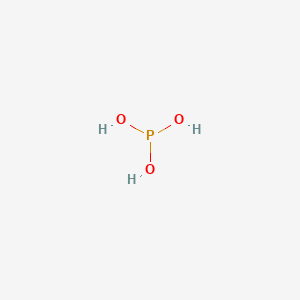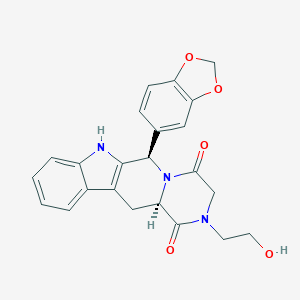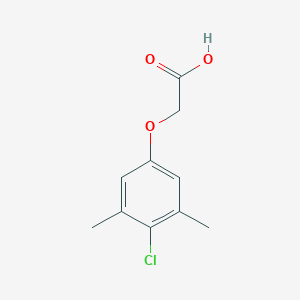
(2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate: is a chemical compound with the molecular formula C8H13BrO5 and a molecular weight of 269.09 g/mol . It is a light yellow liquid that is soluble in ethyl acetate . This compound is used as an intermediate in the synthesis of various derivatives, including inhibitors of cathepsins B and L, as well as potential inhibitors of calpain .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate typically involves the bromination of diethyl 3-hydroxysuccinate. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, in the presence of a solvent such as dichloromethane or chloroform .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions: (2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (dichloromethane, ethanol), mild heating.
Oxidation: Oxidizing agents (PCC, Jones reagent), solvents (acetone, dichloromethane).
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, tetrahydrofuran).
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Diethyl 2-bromo-3-oxosuccinate.
Reduction: Diethyl 2-bromo-3-hydroxybutanediol.
科学的研究の応用
Chemistry: (2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate is used as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in the preparation of chiral compounds and as a building block in organic synthesis .
Biology and Medicine: In biological and medical research, this compound is used in the synthesis of inhibitors for enzymes such as cathepsins B and L, which are involved in various pathological processes including cancer and inflammatory diseases . It is also explored as a potential inhibitor of calpain, a protease implicated in neurodegenerative diseases .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its role as an intermediate in the synthesis of bioactive compounds makes it valuable for large-scale production .
作用機序
The mechanism of action of (2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate involves its interaction with specific molecular targets. For instance, as an intermediate in the synthesis of enzyme inhibitors, it contributes to the inhibition of cathepsins B and L by forming covalent bonds with the active site of these enzymes, thereby blocking their activity . The compound’s bromine atom plays a crucial role in this inhibitory action by facilitating the formation of stable enzyme-inhibitor complexes .
類似化合物との比較
- Diethyl 2-bromo-3-hydroxybutanedioate
- 3-Bromo-2-hydroxy-2-methyl-succinic acid diethyl ester
- Butanedioic acid, 2-bromo-3-hydroxy-, 1,4-diethyl ester
Comparison: Compared to these similar compounds, (2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions . This stereochemical configuration makes it particularly useful in the synthesis of chiral molecules and enzyme inhibitors .
特性
IUPAC Name |
diethyl (2R,3R)-2-bromo-3-hydroxybutanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO5/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5-6,10H,3-4H2,1-2H3/t5-,6+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMUUAOSLJEHMN-RITPCOANSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(=O)OCC)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]([C@H](C(=O)OCC)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70514780 |
Source


|
| Record name | Diethyl (2R,3R)-2-bromo-3-hydroxybutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70514780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80640-15-9 |
Source


|
| Record name | Diethyl (2R,3R)-2-bromo-3-hydroxybutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70514780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Bromo-6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene](/img/structure/B31655.png)


